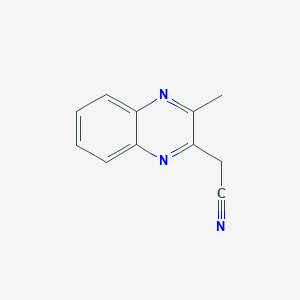

2-(3-Methylquinoxalin-2-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(3-methylquinoxalin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-8-9(6-7-12)14-11-5-3-2-4-10(11)13-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDELWVQHBVDWLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651688 | |

| Record name | (3-Methylquinoxalin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91093-26-4 | |

| Record name | (3-Methylquinoxalin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategies

The preparation of 2-(3-Methylquinoxalin-2-yl)acetonitrile typically follows these key steps:

- Formation of the quinoxaline core, often via condensation of o-phenylenediamine derivatives with α-ketoesters or α-dicarbonyl compounds.

- Introduction of the methyl group at the 3-position.

- Functionalization at the 2-position to incorporate the acetonitrile group.

Two main synthetic approaches have been reported:

Preparation via Quinoxaline Core Construction and Subsequent Functionalization

3.1 Synthesis of 3-Methylquinoxaline Core

- The quinoxaline nucleus is synthesized by reacting o-phenylenediamine with ethyl pyruvate in n-butanol under reflux conditions, yielding 2-hydroxy-3-methylquinoxaline as an intermediate.

- Subsequent treatment with phosphoryl chloride (POCl3) converts this intermediate to 2-chloro-3-methylquinoxaline, activating the 2-position for nucleophilic substitution.

Introduction of Acetonitrile Group

- The 2-chloro-3-methylquinoxaline is reacted with acetonitrile or related nucleophiles under reflux in acetonitrile solvent for extended periods (e.g., 30 hours), affording this compound derivatives.

- This nucleophilic substitution replaces the chlorine atom with the acetonitrile moiety, completing the functionalization.

Azide Coupling Method for Functionalization at the 2-Position

An alternative and convenient method involves azide chemistry, which has been demonstrated for related quinoxaline derivatives and can be adapted for this compound:

4.1 Preparation of Hydrazide Intermediate

- A precursor hydrazide is synthesized by refluxing the corresponding quinoxaline acid derivative in absolute ethanol for several hours, followed by crystallization.

- For example, (3-phenyl-quinoxalin-2-ylsulfanyl)acetic acid hydrazide is obtained by refluxing in ethanol for 4 hours and isolating the precipitate.

4.2 Formation of Azide Intermediate

- The hydrazide is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) in an ice bath to generate the corresponding carbonyl azide intermediate in situ.

- This azide intermediate is extracted with ethyl acetate and used directly in subsequent coupling reactions without purification.

4.3 Coupling with Amino Acid Esters or Alkyl Amines

- The azide solution is reacted with amino acid methyl ester hydrochlorides or alkane amines in ethyl acetate in the presence of triethylamine at low temperatures (−5 °C) followed by room temperature incubation.

- This yields S- or N-substituted 2-(3-methylquinoxalin-2-yl)acetamide derivatives, which can be further transformed to the acetonitrile compound by appropriate modifications.

Summary of Reaction Conditions and Yields

Analytical and Spectroscopic Characterization

- NMR Spectroscopy : Characteristic proton signals for the quinoxaline aromatic protons appear between δ 7.0–9.0 ppm; methyl groups at δ ~2.0 ppm; and methylene protons adjacent to the nitrile or amide groups at δ 3.5–4.5 ppm.

- Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weights plus sodium adducts (M+Na)+ confirming molecular integrity.

- Melting Points : Crystalline products typically show sharp melting points in the range 200–225 °C, indicating purity.

Research Findings and Practical Considerations

- The azide coupling method is favored for its mild reaction conditions, relatively high yields, and versatility in introducing various substituents at the 2-position of quinoxaline derivatives.

- The nucleophilic substitution of 2-chloroquinoxaline with acetonitrile requires prolonged reflux and may have moderate yields, but it is a straightforward approach for direct introduction of the nitrile group.

- Purification typically involves crystallization from ethanol or petroleum ether–ethyl acetate mixtures, yielding stable yellowish powders or crystals suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylquinoxalin-2-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetonitrile group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of quinoxaline derivatives, including 2-(3-Methylquinoxalin-2-yl)acetonitrile, as inhibitors of the hepatitis C virus (HCV) NS3/4A protease. These compounds exhibit promising antiviral activity due to their ability to overcome drug resistance associated with existing antiviral therapies.

Case Study: HCV Protease Inhibition

- Research Findings : A study reported that derivatives incorporating the 3-methylquinoxaline moiety demonstrated excellent potency against various HCV variants, including those with common resistance-associated substitutions (RASs). The compound's structure was optimized to enhance binding interactions with the protease active site, leading to improved efficacy against resistant strains .

-

Table 1: Potency of Quinoxaline Derivatives Against HCV Variants

Compound EC50 (nM) Resistance Profile 2 0.9 Low resistance 3 4.7 Moderate resistance

This data indicates that modifications at the P2 position of quinoxaline significantly influence the antiviral activity and resistance profiles of these compounds.

Anticancer Activity

The anticancer properties of this compound have been evaluated in relation to its ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy.

Case Study: VEGFR-2 Inhibition

- Research Findings : A series of derivatives based on the 3-methylquinoxaline scaffold were synthesized and tested for their cytotoxic effects on human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The most promising derivative showed significant inhibition of VEGFR-2 activity and induced apoptosis in cancer cells .

-

Table 2: Cytotoxicity and VEGFR-2 Inhibition

Compound Cell Line IC50 (µM) VEGFR-2 Inhibition (%) 11e HepG-2 0.5 85 12g MCF-7 0.8 78

The results suggest that structural modifications can enhance the anticancer efficacy of quinoxaline derivatives, making them viable candidates for further development.

Biochemical Applications

Beyond antiviral and anticancer applications, this compound serves as a versatile organic buffer in biochemical assays. Its stability and solubility make it suitable for various biological applications, including enzyme assays and cellular studies.

Case Study: Buffering Capacity

Mechanism of Action

The mechanism of action of 2-(3-Methylquinoxalin-2-yl)acetonitrile involves its interaction with various molecular targets. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is known to affect DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

The structural and electronic properties of quinoxaline derivatives are heavily influenced by substituents. Below is a comparative analysis of 2-(3-Methylquinoxalin-2-yl)acetonitrile and key analogs:

Table 1: Comparative Analysis of Quinoxaline Acetonitrile Derivatives

Key Observations:

Synthetic Yields : The S-alkylated derivatives (e.g., 4a–c) exhibit high yields (73–81%), suggesting efficient methodologies that could be adapted for synthesizing the target compound .

Spectroscopic Signatures: While IR data for the target compound are unavailable, related quinoxaline-coumarin hybrids show distinct CN and CO stretches (2,206 cm⁻¹ and 1,720 cm⁻¹, respectively) , which may serve as reference points.

Quantum Chemical Studies

Although direct DFT studies on this compound are lacking, analogous research on methyl 2-(4-methyl-2-oxochromen-7-yloxy)acetate derivatives highlights the utility of HOMO-LUMO analysis in predicting reactivity . For example:

- Non-planar molecular geometries and localized HOMO-LUMO distributions on aromatic systems are common in heterocyclic acetonitriles .

- The methyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., tert-butyl esters in ), favoring interactions in catalytic or binding applications.

Biological Activity

2-(3-Methylquinoxalin-2-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and inhibition of specific molecular targets. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and structure-activity relationships (SAR).

- IUPAC Name : this compound

- Molecular Formula : C11H10N2

- Molecular Weight : 174.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- VEGFR-2 Inhibition : The compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .

- Cytotoxicity : Studies have demonstrated that derivatives of 3-methylquinoxaline, including this compound, exhibit significant cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values ranging from 2.1 to 9.8 µM .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:

| Study | Cell Line | IC50 (µM) | Mechanism | Notes |

|---|---|---|---|---|

| Study on VEGFR-2 inhibitors | HepG2 | 3.4 | VEGFR-2 inhibition | Comparison with sorafenib |

| Cytotoxicity evaluation | MCF-7 | 2.1 - 9.8 | Induction of apoptosis | Increased levels of caspase-3 and BAX |

| Structure-activity relationship | Various | 5.4 | Interaction with apoptotic pathways | Significant decrease in Bcl-2 levels |

Case Studies

-

In Vitro Study on Cytotoxicity :

A study evaluated the cytotoxic effects of synthesized quinoxaline derivatives, including this compound, against HepG2 and MCF-7 cell lines. The most promising derivative exhibited an IC50 value comparable to established chemotherapeutic agents like sorafenib, indicating its potential as an anticancer agent . -

Apoptosis Induction Mechanism :

Further investigations into one of the derivatives revealed that it induced apoptosis significantly by increasing the levels of pro-apoptotic proteins (caspase-3 and caspase-9) while decreasing anti-apoptotic protein Bcl-2 levels. This suggests a mechanism through which the compound may exert its anticancer effects by promoting programmed cell death .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the quinoxaline moiety can significantly influence the biological activity of the compounds:

Q & A

Basic: What are the optimal synthetic routes for 2-(3-Methylquinoxalin-2-yl)acetonitrile, and how can reaction conditions be optimized?

The synthesis typically involves coupling quinoxaline derivatives with acetonitrile precursors. A common approach is the nucleophilic substitution of 3-methylquinoxalin-2-yl halides with cyanoacetate derivatives under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes controlling temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios to minimize side products like hydrolysis intermediates . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the nitrile product.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies methylquinoxaline protons (δ 2.5–3.0 ppm for CH₃) and the acetonitrile moiety (C≡N resonance at ~120 ppm in ¹³C).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 198.0895).

- IR : A sharp C≡N stretch near 2240 cm⁻¹ is diagnostic.

X-ray crystallography (discussed below) resolves ambiguities in regiochemistry .

Advanced: How can X-ray crystallography resolve structural ambiguities in methylquinoxaline derivatives?

Single-crystal X-ray diffraction with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) enables precise determination of bond angles, torsional conformations, and crystal packing. For example, used SHELXL to resolve the indole-acetonitrile structure (R factor = 0.088), highlighting methyl group orientation and π-stacking interactions in quinoxaline analogs. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The electron-deficient quinoxaline ring directs electrophilic substitution at the 2-position. In Suzuki-Miyaura couplings, the nitrile group stabilizes transient Pd intermediates via π-backbonding, enhancing regioselectivity. Computational studies (DFT) suggest that steric effects from the methyl group favor para-substitution in aryl coupling partners .

Advanced: How can researchers assess the compound’s interactions with biological targets?

- Radioligand Binding Assays : Competitive displacement studies using ³H-labeled antagonists quantify affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors).

- Molecular Docking : Software like AutoDock Vina predicts binding poses in receptor active sites, guided by the methyl group’s hydrophobic interactions and the nitrile’s dipole .

Advanced: How should researchers address contradictory spectral data during characterization?

Discrepancies between experimental and predicted NMR shifts may arise from solvent effects or tautomerism. Validate via:

- Variable Temperature NMR to detect dynamic processes.

- COSY/NOESY to confirm through-space correlations.

- DFT Calculations (e.g., Gaussian) to simulate spectra under different conformations .

Advanced: What strategies improve regioselectivity in functionalizing the quinoxaline core?

- Directing Groups : Introduce electron-withdrawing substituents (e.g., -NO₂) to guide cross-coupling to specific positions.

- Metal Catalysis : Pd-catalyzed C-H activation at the 3-methyl-adjacent position is sterically favored.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nitrile group participation in transition states .

Advanced: How can thermal stability and decomposition pathways be analyzed?

- TGA/DSC : Thermal gravimetric analysis under N₂ reveals decomposition onset temperatures (>200°C for nitriles).

- GC-MS : Identifies volatile byproducts (e.g., HCN) during pyrolysis.

- In Situ IR : Monitors C≡N bond cleavage at elevated temperatures .

Advanced: What computational methods predict the compound’s reactivity in aqueous environments?

- Molecular Dynamics (MD) : Simulate solvation shells to assess hydrolysis susceptibility. The nitrile’s partial charge (from Mulliken analysis) correlates with hydrolysis rates.

- pKa Prediction : Tools like MarvinSketch estimate nitrile protonation behavior (pKa ~ −5), indicating stability in neutral pH .

Advanced: How do structural analogs of this compound inform SAR studies?

Compare with derivatives like 2-(quinoxalin-2-yl)acetonitrile ( ) or halogenated variants ( ):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.